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Compound of Interest

Compound Name: HIV-1 inhibitor-21

Cat. No.: B12416127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of various classes

of Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. The data presented is intended to

assist researchers and drug development professionals in evaluating and comparing the

performance of these critical antiretroviral agents. All quantitative data is supported by

experimental methodologies.

Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for a selection of widely used

HIV-1 inhibitors from different classes, including Nucleoside/Nucleotide Reverse Transcriptase

Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Integrase

Strand Transfer Inhibitors (INSTIs). These parameters are crucial for determining dosing

regimens, predicting drug efficacy, and assessing potential drug-drug interactions.
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Drug
Class

Drug
Name

Dosing
Regimen

Tmax (h)
Cmax
(ng/mL)

AUC
(ng·h/mL)

Half-life
(t½) (h)

NRTI Abacavir
300 mg

twice daily
~1.0 ~3000 6000 ~1.5[1][2]

Lamivudine
300 mg

once daily
0.5 - 2.0

2000 -

3000

8000 -

9000
5 - 7

Tenofovir

Alafenamid

e (TAF)

25 mg

once daily
0.5 - 2.0 ~130 ~230

~0.5

(plasma

TAF), >32

(tenofovir

from TAF)

[3][4]

NNRTI Doravirine
100 mg

once daily
~2.0 ~800 ~15000

12 - 21[5]

[6]

Efavirenz
600 mg

once daily
3 - 5

2000 -

4000

50000 -

80000
40 - 55[5]

Rilpivirine
25 mg

once daily
~4.0 ~100 ~2000 ~50[5][7]

INSTI Bictegravir

50 mg

once daily

(in FDC)

2.0 - 4.0 ~4500 ~60000 ~17.3[4][8]

Cabotegra

vir (Oral)

30 mg

once daily
~3.0 ~3000 ~45000 31 - 45[9]

Cabotegra

vir (Long-

Acting

Injectable)

600 mg IM

every 2

months

~7 days ~3380
~3612

(AUClast)

~21

days[10]

[11]

Dolutegravi

r

50 mg

once daily
2.0 - 3.0 ~3000 ~50000 ~14[8]

Raltegravir
400 mg

twice daily
1.0 - 4.0 ~2000 ~10000 ~9
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Note: Pharmacokinetic parameters can vary based on factors such as food intake, co-

administered medications, and patient populations. The values presented are approximate and

intended for comparative purposes.

Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from studies employing

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of drug

concentrations in biological matrices.

Quantification of HIV-1 Inhibitors in Human Plasma
using LC-MS/MS
This protocol provides a general framework for the analysis of HIV-1 inhibitors in human

plasma. Specific parameters may need to be optimized for individual drugs.

1. Sample Preparation (Protein Precipitation)[12]

To 50 µL of human plasma, add 200 µL of acetonitrile containing a suitable internal standard

(e.g., a stable isotope-labeled version of the analyte).

Vortex the mixture for 5 minutes to precipitate plasma proteins.

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.

Transfer 50 µL of the clear supernatant to a clean tube.

Add 150 µL of 50% acetonitrile in water, vortex, and centrifuge again under the same

conditions.

Inject an aliquot (typically 2 µL) of the final supernatant into the LC-MS/MS system.

2. Liquid Chromatography[12]

Column: A reversed-phase C18 column (e.g., Kinetex EVO C18, 50 x 3.0 mm, 5 µm) is

commonly used.
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Mobile Phase: An isocratic or gradient elution with a mixture of aqueous and organic phases,

typically containing a modifier like formic acid to improve ionization. For example, an

isocratic mobile phase of 80:20 acetonitrile:water with 0.1% formic acid.[12]

Flow Rate: A typical flow rate is 0.250 mL/min.[12]

Column Temperature: Maintained at a constant temperature, for example, 30°C.[12]

3. Tandem Mass Spectrometry[13]

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for

most HIV-1 inhibitors.

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and

sensitivity. This involves monitoring a specific precursor ion to product ion transition for each

analyte and internal standard.

Optimization: Source-dependent parameters such as nebulizer gas, heater gas, ion spray

voltage, and temperature are optimized for each compound to achieve maximal signal

intensity.[13]

Preclinical Pharmacokinetic Studies in Animal Models
Non-human primate (NHP) and rodent models are frequently used in the preclinical evaluation

of HIV-1 inhibitors.[14]

1. Animal Housing and Dosing

Animals are housed in accordance with institutional guidelines and allowed to acclimate

before the study.[15]

The drug is administered via the intended clinical route (e.g., oral gavage, intravenous

injection, or intramuscular injection).

2. Sample Collection[14]

Blood: Serial blood samples are collected at predetermined time points post-dosing from a

suitable site (e.g., facial vein in mice, femoral vein in NHPs).[14]
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Plasma/Serum Preparation: Blood is processed by centrifugation to separate plasma or

serum, which is then stored at -80°C until analysis.[14]

Tissue Distribution (Optional): At the end of the study, various tissues (e.g., liver, spleen,

lymph nodes, brain) can be collected to assess drug distribution.[15]

3. Bioanalysis

Drug concentrations in plasma, serum, and tissue homogenates are determined using a

validated LC-MS/MS method, similar to the one described for human plasma.[14]

Mandatory Visualizations
HIV-1 Replication Cycle
The following diagram illustrates the key stages of the HIV-1 replication cycle, which are the

targets for the different classes of antiretroviral drugs.

Extracellular Space Host Cell (CD4+ T-Cell)
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(Target of NRTIs, NNRTIs) Viral DNA 3. Integration
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Infects other cells
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Caption: A simplified diagram of the HIV-1 replication cycle highlighting the targets of major

antiretroviral drug classes.

Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for determining the concentration of an HIV-1

inhibitor in plasma samples.
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(Protein Precipitation)

3. Liquid Chromatography
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4. Mass Spectrometry
(Detection & Quantification)
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(Pharmacokinetic Modeling)

Pharmacokinetic Parameters
(Cmax, Tmax, AUC, t½)
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Caption: A flowchart illustrating the key steps in a typical LC-MS/MS-based pharmacokinetic

workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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